molecular formula C33H24ClN3O5 B12389719 Anticancer agent 131

Anticancer agent 131

Cat. No.: B12389719
M. Wt: 578.0 g/mol
InChI Key: BNHZYZSRGAEEKR-UHFFFAOYSA-N
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Description

Anticancer agent 131 is a novel compound that has shown promising results in the treatment of various types of cancer It is designed to target and inhibit the growth of cancer cells while minimizing damage to healthy cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 131 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of radiolabeling techniques, where the compound is labeled with iodine-131 (131I) through an electrophilic substitution reaction . This process requires careful optimization of reaction conditions to achieve high labeling yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes the preparation of precursor compounds, radiolabeling, and purification steps. Quality control measures are implemented to ensure the final product meets the required standards for clinical use.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 131 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer agent 131 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Anticancer agent 131 involves its ability to target and inhibit specific molecular pathways in cancer cells. The compound is designed to bind to and inhibit the activity of oncogenes, which are mutated genes that promote cancer growth . By blocking these pathways, this compound can effectively inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Anticancer agent 131 is unique compared to other similar compounds due to its specific radiolabeling with iodine-131 and its targeted mechanism of action. Similar compounds include:

Properties

Molecular Formula

C33H24ClN3O5

Molecular Weight

578.0 g/mol

IUPAC Name

4-(5-chloro-2-hydroxyphenyl)-6-(2,6-dimethylphenyl)-3-(4-nitrophenyl)-1-phenyl-5H-pyrrolo[3,4-b]pyridine-2,7-dione

InChI

InChI=1S/C33H24ClN3O5/c1-19-7-6-8-20(2)30(19)35-18-26-29(25-17-22(34)13-16-27(25)38)28(21-11-14-24(15-12-21)37(41)42)32(39)36(31(26)33(35)40)23-9-4-3-5-10-23/h3-17,38H,18H2,1-2H3

InChI Key

BNHZYZSRGAEEKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC3=C(C2=O)N(C(=O)C(=C3C4=C(C=CC(=C4)Cl)O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6

Origin of Product

United States

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